![molecular formula C14H17N3O2 B2719547 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide CAS No. 1448061-03-7](/img/structure/B2719547.png)
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, has been reported. The process involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques, including 1H, 13C NMR, and IR spectra. HMBC, HSQC, COSY, and NOESY spectra of representative compounds have also been analyzed .Chemical Reactions Analysis
The synthesis of similar compounds involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. The second step involves treating these with hydrazine hydrate in ethanol under reflux. The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride” has a molecular weight of 238.16, and it is a solid at room temperature .Scientific Research Applications
- The search for effective anti-inflammatory drugs is ongoing. Researchers have synthesized novel 2,3-disubstituted tetrahydro-2H-indazoles and evaluated their in vivo anti-inflammatory potential. Notably, compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibited high anti-inflammatory activity with minimal ulcerogenic potential .
- Other derivatives, such as 2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl)-5-(4-chlorobenzyl)thiazol-4-one , have also demonstrated anti-inflammatory potential .
- N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from various cancer types (e.g., leukemia, lung, colon, melanoma). These compounds hold promise as potential anticancer agents .
- While specific studies on the antimicrobial properties of this compound are limited, indazole derivatives in general have shown activity against microbial pathogens. Further exploration is warranted .
- Although not directly studied for N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide, the indazole moiety has been investigated for its anti-HIV activity. Researchers continue to explore its potential in this context .
- The compound’s impact on blood glucose levels remains an area of interest. However, specific data related to N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide is scarce .
- Indazole derivatives have been explored for their antiprotozoal effects. While not directly attributed to our compound of interest, this area merits further investigation .
- The potential antihypertensive effects of indazole derivatives are intriguing. However, specific studies on N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide are yet to be conducted .
Anti-Inflammatory Properties
Anticancer Activity
Antimicrobial Effects
Anti-HIV Potential
Hypoglycemic Effects
Antiprotozoal Activity
Antihypertensive Properties
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound might affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
Future Directions
Indazole and its derivatives have shown potential in various fields, especially in medicinal chemistry due to their wide variety of biological properties. Therefore, further exploration of the medicinal properties of indazole and its derivatives, including “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide”, could be a promising direction for future research .
properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-17-12-6-3-2-5-10(12)11(16-17)9-15-14(18)13-7-4-8-19-13/h4,7-8H,2-3,5-6,9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJCVTAJYYYMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.